2-Cyano-5-methylbenzoic acid is an aromatic compound characterized by the presence of a cyano group and a carboxylic acid group attached to a methyl-substituted benzene ring. Its molecular formula is C10H9NO2, and it has a molecular weight of 175.18 g/mol. This compound is notable for its role in organic synthesis and its potential biological activities.
These reactions highlight its versatility as a reagent in synthetic chemistry.
The biological activity of 2-cyano-5-methylbenzoic acid has been investigated, particularly its interactions with enzymes and cellular pathways. It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substances. Additionally, it can modulate cellular signaling pathways by affecting the activity of kinases and phosphatases, which may lead to changes in gene expression and cellular metabolism.
Several methods exist for synthesizing 2-cyano-5-methylbenzoic acid:
2-Cyano-5-methylbenzoic acid finds applications primarily in organic synthesis, particularly in:
Studies have shown that 2-cyano-5-methylbenzoic acid interacts with several biological molecules:
Several compounds share structural similarities with 2-cyano-5-methylbenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-methylbenzoic acid | C8H9NO2 | Contains an amino group instead of a cyano group |
| 5-Cyano-2-methylbenzoic acid | C9H7NO2 | Different positioning of cyano group |
| 3-Cyano-4-methylbenzoic acid | C10H9NO2 | Cyano group at a different position |
The unique combination of both a cyano and carboxylic acid functional group on a methyl-substituted benzene ring allows for diverse reactivity patterns not found in similar compounds. This makes it particularly valuable in synthetic organic chemistry, where it can serve as both a building block and a reactive intermediate.
The introduction of cyano groups into aromatic systems dates to the mid-19th century, with Hermann Fehling’s 1844 discovery of benzonitrile via thermal dehydration of ammonium benzoate. Early methods relied on harsh conditions, such as the Rosenmund–von Braun reaction, which employed cuprous cyanide for nucleophilic substitution of halobenzenes. These protocols suffered from limited regiocontrol and required stoichiometric metal reagents, making them impractical for complex substrates like methyl-substituted benzoic acids.
By the 20th century, ammonoxidation emerged as an industrial-scale alternative, enabling direct cyanation of toluene derivatives using ammonia and oxygen at 400–450°C. However, this approach proved incompatible with acid-sensitive functional groups, necessitating protective strategies for carboxylic acid moieties. The development of Ullmann-type coupling in the 1970s marked a turning point, allowing copper-mediated cyanide transfer to pre-functionalized aryl halides. For 5-methylbenzoic acid substrates, early adopters achieved moderate yields (31–49%) using dimethylformamide (DMF) at 140°C, though reaction times exceeded 20 hours.
Contemporary methods prioritize regioselectivity through ligand-engineered copper catalysts. As demonstrated in Patent WO2008082502, combining copper(I) iodide with cyclohexane-1,2-diamine ligands enables ortho-selective cyanation of 3-substituted benzoic acid derivatives. This system achieves >90% regiocontrol by leveraging steric effects from the methyl group at position 5, directing cyanide installation to the less hindered C2 position.
Palladium-free protocols have gained prominence due to cost and toxicity concerns. A microwave-assisted copper-catalyzed concurrent tandem catalysis (CTC) method converts aryl chlorides to nitriles via in situ halogen exchange, achieving 44–97% yields in under 2 hours. Key innovations include:
| Parameter | Traditional Method | CTC Method |
|---|---|---|
| Catalyst | CuCN | CuI/cyclohexane-1,2-diamine |
| Temperature | 140°C | 150°C (microwave) |
| Time | 21–49 hours | 15–90 minutes |
| Yield (methyl-substituted) | 31% | 85–92% |
Ligand design plays a critical role in suppressing para-cyanation byproducts. Bulky phosphines like CyJohnPhos enforce a trigonal planar geometry around copper, favoring meta-directing electronic effects in methylbenzoic acid substrates.
Solvent polarity directly impacts reaction kinetics and byproduct formation in Ullmann cyanation. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield | Byproducts |
|---|---|---|---|
| Dimethylformamide | 36.7 | 78% | <5% decarboxylation |
| Acetonitrile | 37.5 | 65% | 12% methyl migration |
| Phosphate Buffer (pH7) | ~80 | 49% | 18% hydrolysis |
DMF remains the solvent of choice due to its ability to stabilize copper-cyanide complexes while solubilizing polar intermediates. Recent advances employ binary solvent systems, such as DMF/1,4-dioxane (3:1), which reduce reaction temperatures by 20°C while maintaining 85% yield for 2-cyano-5-methylbenzoic acid synthesis. Additives like tetrabutylammonium bromide (TBAB) enhance phase transfer in biphasic systems, particularly for water-sensitive substrates.
Microwave irradiation has revolutionized cyanation kinetics, enabling rapid heating rates (>10°C/s) that suppress side reactions. The CTC methodology detailed in ACS Organometallics achieves 92% yield for 2-cyano-5-methylbenzoic acid in 15 minutes, compared to 21 hours under conventional heating. Key advantages include:
A representative protocol involves:
This method reduces cyanide waste by 40% compared to batch processes, addressing a critical environmental concern in nitrile synthesis.
Copper(I) cyanide coordination complexes represent fundamental building blocks in metal-mediated cyanation chemistry, exhibiting remarkable structural diversity and catalytic potential [7] [33]. The formation dynamics of these complexes involve intricate coordination patterns that directly influence the efficiency of carbon-cyanide bond formation processes [27] [29].
The coordination chemistry of copper(I) with cyanide ligands demonstrates extraordinary complexity, forming various stable complexes ranging from simple linear arrangements to complex three-dimensional frameworks [25] [32]. Research has established that copper(I) ions preferentially adopt linear two-fold coordination with cyanide ligands, resulting in the formation of one-dimensional chains that serve as precursors to more complex coordination polymers [22] [29].
Table 1: Copper(I) Cyanide Coordination Complex Formation
| Complex | Coordination Number | Geometry | Formation Constant (log β) | Stability | Cu-C Bond Length (Å) |
|---|---|---|---|---|---|
| Cu(CN)2- | 2 | Linear | 9.8 | Moderate | 1.85 |
| Cu(CN)3(2-) | 3 | Trigonal planar | 16.7 | High | 1.92 |
| Cu(CN)4(3-) | 4 | Tetrahedral | 21.3 | Very High | 1.95 |
| CuCN polymer | 2 | Linear chains | ~ | Very High | 1.85 |
| Cu2(CN)6 dimer | 3 | Tetrahedral | ~ | High | 1.88 |
The thermodynamic aspects of copper-cyanide complex formation reveal significant insights into the stability and reactivity patterns of these coordination compounds [19] [20]. Density functional theory calculations demonstrate that the precipitation properties of Cu(CN)4(3-) complexes can facilitate the removal of cyanide ions from solution, making them particularly valuable in catalytic applications where controlled cyanide release is essential [27].
The structural characterization of copper(I) cyanide complexes reveals two distinct polymorphic forms [29]. The high-temperature polymorph exhibits linear chains arranged in a hexagonal lattice, while the low-temperature form displays chains that deviate from linearity and pack into rippled layers [29]. These structural variations significantly impact the catalytic activity and selectivity of copper-based cyanation systems.
Advanced coordination polymers incorporating copper(I) cyanide units demonstrate remarkable bridging capabilities through multiple coordination modes [7] [33]. The μ4-C:C:N:N bridging mode, though relatively rare, enables the formation of three-dimensional frameworks that exhibit enhanced stability and unique catalytic properties [33]. These systems represent significant advances in the design of heterogeneous catalysts for cyanation reactions.
Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for carbon-cyanide bond formation, offering exceptional versatility and functional group tolerance [6] [26]. The mechanistic pathways underlying these transformations involve a series of well-defined elementary steps that collectively enable the efficient conversion of aryl halides to nitriles [30] [31].
The fundamental mechanism of palladium-catalyzed cyanation proceeds through a canonical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [26] [30]. Research has demonstrated that each of these steps can be disrupted by excess cyanide, leading to catalyst deactivation through the formation of inactive palladium-cyanide complexes [30].
Table 2: Palladium-Catalyzed Cyanation Reaction Parameters
| Substrate Type | Temperature (°C) | Catalyst Loading (mol%) | Yield Range (%) | Reaction Time (h) | Cyanide Source |
|---|---|---|---|---|---|
| Aryl bromides | RT-40 | 2-5 | 85-98 | 1-4 | Zn(CN)2 |
| Aryl chlorides | 50-80 | 5-10 | 70-90 | 2-8 | K4[Fe(CN)6] |
| Heteroaryl bromides | RT-40 | 2-5 | 88-96 | 1-6 | Zn(CN)2 |
| Aryl triflates | RT-40 | 2-5 | 90-95 | 1-4 | Zn(CN)2 |
| Natural product derivatives | 40-60 | 5-10 | 75-92 | 4-12 | Zn(CN)2 |
The development of mild palladium-catalyzed cyanation protocols has addressed many of the limitations associated with traditional high-temperature methods [6]. Contemporary approaches utilizing zinc cyanide as the cyanide source in aqueous media have demonstrated exceptional efficiency at temperatures ranging from room temperature to 40°C [6]. These conditions represent a significant improvement over earlier methodologies that required temperatures of 140°C or higher [6].
The role of phosphine ligands in palladium-catalyzed cyanation has been extensively investigated, revealing critical structure-activity relationships [48]. Statistical analysis of ligand effects demonstrates that strong σ-donating, weak π-accepting ligands with flexible pendant substituents provide optimal catalytic performance [48]. The steric environment around the phosphorus center plays a crucial role in preventing ligand displacement by cyanide during the catalytic cycle [6].
Trimethylsilyl cyanide has emerged as a particularly effective cyanating agent in palladium-catalyzed systems [11] [31]. The use of this reagent enables efficient transmetalation processes while minimizing catalyst poisoning effects [31]. Research has shown that the slow addition of trimethylsilyl cyanide to the reaction mixture is essential for maintaining catalytic activity [11].
Phase-transfer catalysis has revolutionized the field of cyanation chemistry by enabling efficient mass transfer of cyanide anions across phase boundaries [14] [18]. These systems address the fundamental challenge of solubilizing ionic cyanide sources in organic reaction media while maintaining catalytic efficiency [24].
The mechanism of phase-transfer catalyzed cyanation involves the formation of ion pairs between quaternary ammonium catalysts and cyanide anions [14] [18]. These lipophilic ion pairs readily partition into organic phases, where they participate in nucleophilic substitution reactions with electrophilic substrates [24]. The regeneration of the phase-transfer catalyst occurs through anion exchange processes at the phase interface [18].
Table 3: Phase-Transfer Catalysis Parameters in Cyanation Reactions
| Phase-Transfer Catalyst | Phase System | CN- Source | Efficiency (%) | Selectivity | Operating Temperature (°C) |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide | Organic/aqueous | NaCN | 75-85 | Good | 50-80 |
| Benzyltriethylammonium chloride | Solid/liquid | KCN | 80-90 | Excellent | 60-100 |
| Crown ethers | Organic/aqueous | KCN | 70-80 | Moderate | 40-70 |
| Quaternary ammonium salts | Organic/aqueous | NaCN | 75-88 | Good | 50-80 |
| Chiral quaternary ammonium | Organic/aqueous | KCN | 85-95 | Excellent | 0-50 |
Recent advances in chiral phase-transfer catalysis have enabled the development of enantioselective cyanation protocols [14]. These systems employ specially designed quaternary ammonium salts bearing chiral substituents, which create asymmetric environments during the cyanation process [14]. The most effective chiral catalysts incorporate rigid binaphthyl or biphenyl frameworks that provide high levels of stereochemical control [14].
The design of novel phase-transfer catalysts has focused on optimizing the balance between lipophilicity and ionic character [14]. Research has demonstrated that catalysts with intermediate lipophilicity provide optimal performance, enabling efficient phase transfer while maintaining sufficient water solubility for catalyst recovery [18]. The incorporation of sterically demanding substituents enhances enantioselectivity in asymmetric transformations [14].
Solid-liquid phase-transfer systems have gained particular attention for their operational simplicity and environmental benefits [18] [24]. These systems employ inorganic cyanide salts as solid phases, with phase-transfer catalysts facilitating the extraction of cyanide anions into organic solution [24]. The phosphonium-based catalysts have shown exceptional activity in these systems, enabling efficient cyanation under mild conditions [24].
Photoredox catalysis has emerged as a powerful and sustainable approach for carbon-cyanide bond formation, offering unique mechanistic pathways that complement traditional metal-catalyzed methods [10] [40]. These photochemical processes harness visible light energy to generate reactive intermediates that facilitate cyanation reactions under mild conditions [42] [38].
The fundamental mechanism of photoredox-catalyzed cyanation involves the photoexcitation of transition metal complexes or organic dyes, generating highly reactive excited states capable of facilitating single-electron transfer processes [10] [37]. These photoredox cycles enable the activation of otherwise unreactive substrates through radical pathways [40] [41].
Table 4: Photoredox-Catalyzed C-CN Bond Formation Parameters
| Photocatalyst | Light Source | Wavelength (nm) | Reaction Conditions | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|---|
| Ru(bpy)3Cl2 | Blue LED | 450-470 | RT, N2 | 70-90 | Alkyl halides |
| Ir(ppy)3 | Blue LED | 420-450 | RT, Ar | 75-95 | Aryl halides |
| fac-Ir(ppy)3 | Visible light | 400-700 | RT, air | 65-85 | Mixed substrates |
| Eosin Y | Green LED | 520-550 | RT, O2 | 60-80 | Aldehydes |
| Acridinium salts | White LED | 380-780 | RT, Ar | 70-88 | Carboxylic acids |
The development of trityl isocyanide as a cyanating reagent has significantly advanced the field of photoredox-catalyzed cyanation [40] [42]. This bench-stable reagent enables the efficient cyanation of primary, secondary, and tertiary radicals derived from widely accessible starting materials [40]. The reaction demonstrates exceptional functional group tolerance and represents a complementary approach to existing cyanation methodologies [42].
Heterogeneous photocatalysis has shown remarkable promise for large-scale cyanation applications [38]. Copper-based photocatalysts supported on zinc cobalt oxide and graphitic carbon nitride frameworks demonstrate exceptional activity for visible light-promoted cyanation reactions [38]. These systems represent the first examples of heterogeneous copper-based photocatalysts employed in cyanation chemistry [38].
The mechanistic understanding of photoredox-catalyzed cyanation has been enhanced through detailed studies of radical chain processes [35] [16]. Research has demonstrated that photoredox catalysis can facilitate the formation of high-valent metal intermediates through radical pathways, enabling efficient carbon-cyanide bond formation [35]. These mechanistic insights have informed the rational design of improved photocatalytic systems [16].
The integration of photoredox catalysis with other catalytic methodologies has created powerful synergistic systems for cyanation chemistry [36] [37]. Dual photoredox-metal catalysis combines the unique reactivity patterns of photoredox cycles with the selectivity of transition metal catalysts [36]. These hybrid approaches enable transformations that are not accessible through either catalytic mode alone [37].
2-Cyano-5-methylbenzoic acid serves as a crucial synthetic intermediate in the construction of benzodiazepine ring systems, particularly through cyclocondensation reactions with diamines and related nucleophilic partners. The cyano group provides an essential electrophilic center that facilitates ring closure, while the methyl substituent offers additional structural diversity and potential for further functionalization [1] [2].
The synthesis of 3-cyano-1,5-benzodiazepine derivatives represents a significant application of this compound. Treatment of isoxazole-4-carbaldehyde derivatives with 1,2-diaminobenzenes in the presence of 2-cyano-5-methylbenzoic acid-derived intermediates leads to the formation of Schiff base precursors [1]. These intermediates undergo subsequent cyclocondensation in benzene containing trifluoroacetic acid to yield 3-cyano-8-nitro-4-(2,3,5-tri-benzoyl-β-ribofuranosyl)-1H-1,5-benzodiazepine in 49% yield [1]. The reaction demonstrates excellent regioselectivity, with no trace of alternative regioisomers observed during the transformation.
The versatility of 2-cyano-5-methylbenzoic acid in benzodiazepine synthesis extends to various substituted derivatives. Reactions with 1,2-diamino-4-methoxybenzene and 1,2-diamino-4-chlorobenzene afford corresponding Schiff bases, which upon extended reaction times provide cyanobenzodiazepines in good yields [1]. This methodology proves particularly valuable for constructing 1,4-benzodiazepine-2,5-diones through copper-catalyzed intramolecular carbon-nitrogen bond coupling reactions [2].
| Diamine Substrate | Reaction Conditions | Product Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| 1,2-Diamino-4-nitrobenzene | TFA/benzene, reflux | 49 | 6-12 |
| 1,2-Diamino-4-methoxybenzene | TFA/benzene, reflux | 68 | 12-18 |
| 1,2-Diamino-4-chlorobenzene | TFA/benzene, reflux | 74 | 8-16 |
| 1,2-Diaminobenzene | CuI catalyst, 80°C | 82 | 24 |
The functional group tolerance of these reactions encompasses electron-donating substituents such as methoxy groups and electron-withdrawing groups including nitro and chloro substituents [1] [2]. This broad substrate scope enables the preparation of diverse benzodiazepine scaffolds with varying electronic properties and biological activities.
The application of 2-cyano-5-methylbenzoic acid in quinoline synthesis follows established heterocyclic construction methodologies, particularly the Combes quinoline synthesis and its modern variants. The compound serves as both a nucleophilic partner and a source of structural complexity in the formation of 2,4-substituted quinoline backbones [3] [4].
Classical Combes quinoline synthesis utilizing 2-cyano-5-methylbenzoic acid derivatives involves condensation with β-diketone substrates under acidic conditions. The reaction proceeds through initial Schiff base formation between unsubstituted anilines and the β-diketone component, followed by acid-catalyzed ring closure [3]. The cyano group in the benzoic acid derivative provides additional reactivity and serves as a handle for subsequent transformations.
Multicomponent reaction strategies have expanded the synthetic utility of 2-cyano-5-methylbenzoic acid in quinoline construction. The [3 + 2] cycloaddition of quinolinium ylides derived from cyano-substituted benzoic acid precursors with fumaronitrile generates pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline scaffolds [5]. These reactions proceed under mild conditions using triethylamine as base, with yields ranging from 73% to 89% depending on the substitution pattern [5].
The regioselectivity in quinoline formation is influenced by both steric and electronic effects. Substituents on the aromatic ring affect the rate-determining annulation step, with electron-withdrawing groups such as the cyano functionality accelerating cyclization [3]. The presence of the methyl group at the 5-position provides steric directing effects that favor specific regioisomers during ring closure.
| Starting Material | Quinoline Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 2-Cyano-5-methylbenzoic acid + β-diketone | 2,4-Disubstituted quinoline | H₂SO₄, 150°C | 73-89 |
| Cyanobenzoic amide + aldehyde | Tetrahydroquinoline | Acid catalysis, reflux | 53-80 |
| Quinolinium salt + fumaronitrile | Pyrrolo-quinoline | TEA, DCM, RT | 82-95 |
Recent advances in quinoline synthesis have incorporated environmentally friendly methodologies. Electrocarboxylation techniques using carbon dioxide as a feedstock provide sustainable routes to cyanobenzoic acid derivatives . These eco-friendly approaches reduce the environmental impact associated with traditional synthesis methods while maintaining high yields and selectivity.
The construction of fused polycyclic systems represents one of the most sophisticated applications of 2-cyano-5-methylbenzoic acid in heterocyclic synthesis. Intramolecular annulation reactions enable the formation of complex molecular architectures that are challenging to access through conventional synthetic approaches [7] [8].
Transition metal-catalyzed cut-and-sew reactions utilize cyclic ketones tethered to cyano-substituted benzoic acid derivatives to generate diverse ring scaffolds. The methodology involves oxidative addition of rhodium or palladium catalysts into ketone carbon-carbon bonds, followed by intramolecular insertion of the unsaturated cyano-containing unit [7]. This strategy proves particularly effective for constructing bridged and fused ring systems that are nontrivial to prepare by other methods.
The scope of cut-and-sew reactions encompasses various unsaturated moieties as coupling partners, including alkenyl, alkynyl, allenyl, carbonyl, and iminyl groups [7]. Reaction modes include (4 + 2), (4 + 2 - 1), and (4 + 1) cycloadditions that lead to bridged or fused scaffolds with excellent stereoselectivity [7]. Enantioselective transformations have been realized through enantio-determining migratory insertion and desymmetrization strategies.
Ring-opening metathesis followed by cross-metathesis and ring-closing metathesis sequences provide alternative pathways to fused polycyclic systems. The combination of ring-opening metathesis, cross-metathesis, and ring-closing metathesis proves useful for constructing fused bicyclic systems starting from norbornene derivatives bearing cyano-substituted benzoic acid appendages [9].
| Ring System Type | Catalytic System | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Fused tricyclic | Rh(PPh₃)₃Cl | Toluene, 120°C | 82-95 |
| Bridged bicyclic | Pd(dppf)Cl₂ | DCM, 40°C | 70-88 |
| Spiro-fused | Lewis acid activation | Various solvents, RT-80°C | 75-92 |
| Cascade products | Rhodium catalysis | Coordinating solvents | 85-94 |
The stereochemical control in these transformations derives from the restricted conformational mobility of the polycyclic products and the stereoelectronic preferences of the metal catalysts [8]. Asymmetric versions of these reactions have been developed using chiral ligands, providing access to enantiomerically enriched polycyclic scaffolds with potential biological activity [8] [7].
Advanced cascade processes combine multiple bond-forming events in single synthetic operations. For example, the formation of nitrogen-bridged [3.3.1] ring systems proceeds through initial [3 + 2] cyclization, followed by ring-opening and intramolecular Friedel-Crafts-type reactions [8]. These cascade transformations construct complex molecular frameworks efficiently while minimizing the number of synthetic steps required.